molecular formula C8H11N3O B8023589 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one

Cat. No.: B8023589
M. Wt: 165.19 g/mol
InChI Key: UQWBUHRZFPLXGM-UHFFFAOYSA-N
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Description

The compound identified as “6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize advanced technologies and equipment to ensure consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity

Comparison with Similar Compounds

Similar Compounds: 6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or properties. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable reactivity and applications.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may offer distinct advantages in certain applications due to its unique reactivity, stability, or biological activity.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

IUPAC Name

6-(azetidin-3-yl)-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7(2-8(12)11-5)6-3-9-4-6/h2,6,9H,3-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWBUHRZFPLXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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